(3,4-Dimethylphenyl)methanesulfonyl chloride
Overview
Description
“(3,4-Dimethylphenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C9H11ClO2S . It is used in various chemical reactions as a reagent .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Methanesulfonyl chloride, a compound similar to “this compound”, is highly reactive and is a precursor to many compounds. It is an electrophile, functioning as a source of the “CH3SO2+” synthon .Scientific Research Applications
Chemical Synthesis and Reactivity
- Preparation of Methanesulfonyl Derivatives : A method for preparing methanesulfonyl chloride-d3 involves the anhydrous chlorination of dimethyl sulfoxide-d6, highlighting the synthesis and use of sulfonated compounds in chemical research (Kazuhiko Hanai & Takachiyo Okuda, 1977).
- Sulfenyletherification Method : A technique using dimethyl sulfoxide/oxalyl chloride for sulfenyletherification of unsaturated alcohols showcases the functionalization of compounds via sulfonyl chloride intermediates (Yang Gao et al., 2018).
Molecular Structure and Analysis
- Molecular Structure Studies : Research on the molecular structure of methanesulfonyl chloride by electron diffraction provides fundamental insights into the geometry and electronic structure of sulfonyl chloride compounds, which can be crucial for understanding their reactivity and applications (M. Hargittai & I. Hargittai, 1973).
Atmospheric Chemistry
- Oxidation Products of Dimethyl Sulfide : Studies on the atmospheric oxidation of dimethyl sulfide and its derivatives, such as methanesulfonic acid, provide insights into the environmental and atmospheric chemistry of sulfur-containing compounds (Artur Mardyukov & P. Schreiner, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Biochemical Pathways
It has been mentioned in the context of suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that it might play a role in such reactions, potentially affecting related biochemical pathways.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Given its use in proteomics research , it may have effects on protein structure or function.
Properties
IUPAC Name |
(3,4-dimethylphenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXEACSEOFCPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656496 | |
Record name | (3,4-Dimethylphenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000350-12-8 | |
Record name | (3,4-Dimethylphenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.